Aspartic acid, N-hexyl-

描述

Contextualization within Modified Amino Acid Chemistry

Modified amino acids are amino acids that have undergone chemical changes to their structure, altering their properties and functions. fiveable.me These modifications can range from simple additions of functional groups to more complex structural alterations. fiveable.mebristol.ac.uk The N-alkylation of amino acids, such as the addition of a hexyl group to aspartic acid, is a key example of such a modification. mdpi.com

The attachment of an alkyl group to the nitrogen atom of an amino acid can have profound effects on the molecule's conformation and its ability to form hydrogen bonds. mdpi.com This, in turn, influences the structure and stability of peptides and proteins that might incorporate such modified amino acids. mdpi.compnas.org The size and nature of the alkyl chain are significant factors; for instance, the hexyl group in Aspartic acid, N-hexyl- introduces a nonpolar aliphatic chain, which can affect interactions with other molecules and its solubility in different solvents. mdpi.comacs.org

The field of modified amino acids is crucial for developing new molecules with specific functions, which can serve as building blocks for pharmaceuticals, biodegradable polymers, and ligands for asymmetric catalysis. bristol.ac.ukmdpi.com By altering the fundamental structure of amino acids, scientists can fine-tune their properties for a wide range of applications. bristol.ac.uk

Historical Perspective on N-Alkyl Amino Acid Research

The study of N-alkyl amino acids has roots in early prebiotic chemistry experiments and the analysis of meteorites, where non-proteinogenic amino acids, including some N-alkylated forms, were identified. pnas.orgnih.gov While 19 amino acids in the genetic code are primary amines, proline is a notable exception as a secondary amine, making it a naturally occurring N-alkylamino acid. pnas.org This unique cyclic structure of proline was likely selected in nature because it is more reactive in forming peptide bonds compared to linear N-alkyl amino acids. pnas.org

Historically, the synthesis and incorporation of N-alkyl amino acids into peptides have presented significant challenges for chemists. acs.org The presence of the N-alkyl group can sterically hinder the formation of peptide bonds, leading to slow reaction rates and undesirable side reactions. acs.org Despite these difficulties, interest in N-alkylated amino acids has persisted due to their potential to create peptides with enhanced properties, such as resistance to enzymatic degradation and increased cell permeability. mdpi.compnas.org

Over the years, various synthetic methodologies have been developed to overcome the hurdles associated with N-alkyl amino acid synthesis and peptide incorporation. acs.org While N-methyl amino acids have become more commercially available, other N-alkyl amino acids with longer chains, like N-hexyl derivatives, remain less common and are often synthesized for specific research purposes. acs.org

Scope and Significance of Aspartic Acid, N-Hexyl- in Academic Inquiry

Aspartic acid, N-hexyl- is a subject of academic inquiry primarily due to its identity as a modified amino acid with surfactant-like properties. The combination of the hydrophilic amino acid head (aspartic acid) and a hydrophobic alkyl tail (hexyl group) gives the molecule amphiphilic characteristics. chalmers.se This dual nature makes it a candidate for investigation in areas such as surface chemistry and the formation of self-assembling structures like micelles. chalmers.se

Research into N-alkyl aspartic acid derivatives has explored their physicochemical properties, including their behavior at interfaces and their potential as surfactants. chalmers.se The length of the alkyl chain is a critical parameter influencing these properties. chalmers.se

Furthermore, as a functionalized amino acid, Aspartic acid, N-hexyl- can serve as a specialized building block in organic synthesis. nih.govmdpi.com Its structure can be incorporated into more complex molecules to impart specific properties or to act as a scaffold for further chemical modifications. nih.gov The presence of both carboxylic acid groups and a secondary amine provides multiple points for chemical reactions, allowing for its use in the synthesis of novel compounds with potential applications in materials science and medicinal chemistry. nih.gov

Physicochemical Properties of Aspartic Acid, N-Hexyl- nih.gov

| Property | Value |

| Molecular Formula | C10H19NO4 |

| Molecular Weight | 217.26 g/mol |

| IUPAC Name | (2S)-2-(hexylamino)butanedioic acid |

| CAS Number | 99176-81-5 |

| Monoisotopic Mass | 217.13140809 Da |

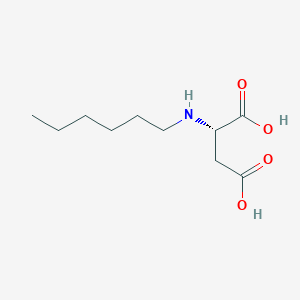

Structure

3D Structure

属性

CAS 编号 |

99176-81-5 |

|---|---|

分子式 |

C10H19NO4 |

分子量 |

217.26 g/mol |

IUPAC 名称 |

(2S)-2-(hexylamino)butanedioic acid |

InChI |

InChI=1S/C10H19NO4/c1-2-3-4-5-6-11-8(10(14)15)7-9(12)13/h8,11H,2-7H2,1H3,(H,12,13)(H,14,15)/t8-/m0/s1 |

InChI 键 |

PYDOKXUMDNRVSO-QMMMGPOBSA-N |

SMILES |

CCCCCCNC(CC(=O)O)C(=O)O |

手性 SMILES |

CCCCCCN[C@@H](CC(=O)O)C(=O)O |

规范 SMILES |

CCCCCCNC(CC(=O)O)C(=O)O |

序列 |

D |

产品来源 |

United States |

Synthetic Strategies and Methodologies for Aspartic Acid, N Hexyl

Precursor Selection and Derivatization Routes

The synthesis of N-hexyl-aspartic acid fundamentally begins with the selection of appropriate precursors. The primary starting materials are typically aspartic acid itself or one of its derivatives, and a hexyl-containing reagent.

Common precursors for the aspartic acid moiety include:

L- or D-Aspartic Acid: Using the enantiomerically pure form of aspartic acid is crucial for stereoselective synthesis.

Aspartic Acid Esters (e.g., Dimethyl Aspartate, Diethyl Aspartate): Esterification of the carboxylic acid groups prevents them from interfering with the N-alkylation reaction. google.com These esters are readily prepared from aspartic acid.

α-Keto Acids (e.g., α-Ketosuccinic Acid): These compounds can serve as precursors in reductive amination pathways. libretexts.orgnih.govsigmaaldrich.com

The hexyl group is typically introduced using:

Hexyl Halides (e.g., n-hexyl bromide): Used in direct alkylation methods. mdpi.com

Hexanal (B45976) (Hexaldehyde): A key reagent in reductive amination. google.com

Hexyl Alcohols: Employed in direct N-alkylation catalyzed by transition metals. researchgate.netnih.gov

N-Alkylation Techniques and Mechanistic Considerations

The core of the synthesis lies in the formation of the bond between the nitrogen atom of the aspartic acid precursor and the hexyl group. Several methods are employed, each with its own mechanistic basis and practical considerations.

Reductive Amination Pathways

Reductive amination is a widely used method for forming C-N bonds. researchgate.net This process involves the reaction of an amine (or its precursor) with a carbonyl compound to form an imine or enamine intermediate, which is then reduced to the corresponding amine.

In the context of N-hexyl-aspartic acid synthesis, this can be approached in two primary ways:

Reaction of Aspartic Acid (or its ester) with Hexanal: The amino group of aspartic acid (or its ester) reacts with hexanal to form a Schiff base (imine). This intermediate is then reduced in situ to yield N-hexyl-aspartic acid. A variety of reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives being common choices. libretexts.orgcdnsciencepub.com Sodium triacetoxyborohydride (B8407120) is noted as a particularly convenient reagent for this transformation, often proving more effective than sodium cyanoborohydride. researchgate.net

Reaction of α-Ketosuccinic Acid with Hexylamine (B90201): In this variation, an α-keto acid serves as the carbonyl precursor. It reacts with hexylamine to form an imine, which is subsequently reduced to the target amino acid. libretexts.orgnih.gov

The general mechanism for the reductive amination of an amino acid ester with an aldehyde is depicted below:

Step 1: Imine Formation R-CHO + H₂N-CH(COOR')-CH₂(COOR') ⇌ R-CH=N-CH(COOR')-CH₂(COOR') + H₂O

Step 2: Reduction R-CH=N-CH(COOR')-CH₂(COOR') + [H] → R-CH₂-NH-CH(COOR')-CH₂(COOR')

Direct Alkylation Approaches

Direct alkylation involves the reaction of an amine with an alkyl halide. researchgate.net For the synthesis of N-hexyl-aspartic acid, this typically involves reacting aspartic acid or its ester with a hexyl halide, such as n-hexyl bromide.

A significant challenge in the direct alkylation of amino acids is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. nih.gov To achieve mono-alkylation, careful control of reaction conditions and the use of protecting groups are often necessary. Base-mediated alkylation is a common strategy, where a base is used to deprotonate the amino group, increasing its nucleophilicity. monash.edu

More recently, catalytic methods have been developed for the direct N-alkylation of unprotected amino acids with alcohols, offering a more atom-economical and environmentally friendly alternative. researchgate.netnih.gov These reactions are often catalyzed by ruthenium or iridium complexes and proceed through a "borrowing hydrogen" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination. researchgate.netresearchgate.net

Protecting Group Strategies in Synthesis

To prevent unwanted side reactions and ensure regioselectivity, the use of protecting groups is a cornerstone of amino acid synthesis. organic-chemistry.org In the synthesis of N-hexyl-aspartic acid, both the amino and carboxylic acid functional groups may require protection.

Carboxyl Group Protection: The two carboxylic acid groups of aspartic acid are often protected as esters (e.g., methyl, ethyl, or tert-butyl esters) to prevent them from reacting with bases or participating in other side reactions. creative-peptides.comiris-biotech.de The choice of ester depends on the desired deprotection conditions. For instance, tert-butyl esters are readily removed under acidic conditions (e.g., with trifluoroacetic acid), while methyl or ethyl esters typically require hydrolysis under basic or acidic conditions. creative-peptides.comiris-biotech.de

Amino Group Protection: While the goal is to alkylate the amino group, in some multi-step syntheses, it may be necessary to protect it temporarily. Common amino protecting groups include Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl). organic-chemistry.org However, for direct N-alkylation, the amino group is the reactive site. In cases where a different nitrogen is being functionalized, or to control reactivity, sulfonamide-based protecting groups like tosyl (Tos) or o-nitrobenzenesulfonyl (oNbs) can be employed. monash.eduug.edu.pl The increased acidity of the sulfonamide proton allows for selective alkylation. monash.edu

The use of an orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others, which is essential for complex syntheses. organic-chemistry.org

Purification and Isolation Techniques for Research Applications

Following the synthesis, the crude product mixture must be purified to isolate N-hexyl-aspartic acid in a form suitable for research. The purification strategy depends on the physical and chemical properties of the product and the impurities present.

Common purification techniques include:

Crystallization: If the product is a stable solid, crystallization can be an effective method for purification. This technique relies on the differential solubility of the desired compound and impurities in a given solvent system. For aspartic acid derivatives, controlling the pH can be crucial for inducing crystallization. google.com

Chromatography: Chromatographic techniques are widely used for the purification of amino acids and their derivatives.

Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge. Since amino acids are zwitterionic, their charge can be manipulated by adjusting the pH of the mobile phase, making IEX a powerful tool for their purification. phenomenex.comscispace.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. phenomenex.comscispace.com The addition of the hexyl group significantly increases the hydrophobicity of aspartic acid, making RP-HPLC an excellent choice for its purification. A multi-step purification process, potentially using different mobile phase conditions (e.g., different pH or organic modifiers), can be employed to achieve high purity. phenomenex.com

Extraction: Liquid-liquid extraction can be used to separate the product from impurities based on their differential solubility in two immiscible liquid phases. google.com For example, after a reaction, the product might be extracted into an organic solvent, leaving water-soluble impurities behind.

The final isolated product is typically characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Advanced Spectroscopic and Structural Elucidation of Aspartic Acid, N Hexyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule. For Aspartic acid, N-hexyl-, NMR is crucial for determining its three-dimensional structure and conformational preferences in solution.

While specific experimental NMR data for Aspartic acid, N-hexyl- is not widely available in published literature, the expected chemical shifts can be predicted based on the structure, which consists of an aspartic acid moiety and an N-hexyl chain. The following table presents predicted ¹H and ¹³C NMR chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Aspartic Acid, N-Hexyl- (Note: These are estimated values and may vary based on solvent and experimental conditions.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| α-CH | ~3.8 - 4.2 | ~53 - 57 |

| β-CH₂ | ~2.7 - 3.0 | ~38 - 42 |

| N-CH₂ (Hexyl) | ~2.9 - 3.3 | ~45 - 49 |

| CH₂ (Hexyl) | ~1.4 - 1.7 | ~30 - 34 |

| CH₂ (Hexyl) | ~1.2 - 1.4 | ~26 - 29 |

| CH₂ (Hexyl) | ~1.2 - 1.4 | ~22 - 25 |

| CH₃ (Hexyl) | ~0.8 - 1.0 | ~13 - 15 |

| α-COOH | (variable) | ~173 - 177 |

2D NMR Techniques (COSY, NOESY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for elucidating through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin couplings, identifying protons that are connected through a few bonds. For Aspartic acid, N-hexyl-, COSY would show correlations between the α-proton and the β-protons of the aspartate backbone, as well as correlations between adjacent methylene (B1212753) protons within the hexyl chain. hmdb.ca

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of their bond connectivity. This is critical for determining the molecule's preferred conformation. NOESY cross-peaks could, for example, indicate spatial proximity between protons of the hexyl chain and the amino acid backbone, revealing how the alkyl chain folds in relation to the core structure.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms. An HSQC spectrum of Aspartic acid, N-hexyl- would provide a clear map linking each proton signal to its attached carbon, greatly simplifying the assignment of the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between ¹H and ¹³C atoms (typically over 2-3 bonds). This is useful for identifying quaternary carbons (like the carboxyl carbons) and for piecing together molecular fragments. For instance, HMBC could show correlations from the N-CH₂ protons of the hexyl group to the α-carbon and β-carbon of the aspartate moiety, confirming the N-alkylation site.

Solid-State NMR for Aggregate Structures

In the solid state, where molecules are less mobile, NMR spectra are broadened by anisotropic interactions. Solid-State NMR (ssNMR) techniques are used to study the structure and dynamics of molecules in their solid or aggregated forms. For Aspartic acid, N-hexyl-, which may form self-assembled structures or exist in different crystalline polymorphs, ssNMR can provide insights into intermolecular packing, hydrogen bonding networks, and the conformation of the molecule in the solid phase, which may differ significantly from its solution conformation. netlify.appresearchgate.net

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula of Aspartic acid, N-hexyl- (C₁₀H₁₉NO₄) by providing a highly accurate mass measurement.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) which is then fragmented through collision-induced dissociation (CID) or other methods. The resulting fragment ions are then analyzed to provide structural information. The fragmentation pattern is often characteristic of the molecule's structure.

For Aspartic acid, N-hexyl-, MS/MS analysis would likely reveal characteristic fragmentation pathways. While specific experimental data is not available, a plausible fragmentation scheme can be proposed based on the known behavior of amino acids and N-alkylated compounds.

Table 2: Plausible MS/MS Fragmentation Pathways for Protonated Aspartic Acid, N-Hexyl- [M+H]⁺ (Note: This table is illustrative and based on general fragmentation rules.)

| Fragment Ion (m/z) | Proposed Loss | Structural Information Provided |

|---|---|---|

| [M+H - H₂O]⁺ | Loss of water | Indicates the presence of a carboxylic acid group. |

| [M+H - CO₂]⁺ | Loss of carbon dioxide | Characteristic fragmentation of a carboxylic acid. |

| [M+H - C₆H₁₂]⁺ | Loss of hexene | Cleavage within the N-hexyl chain (McLafferty rearrangement). |

| [Aspartic Acid + H]⁺ | Loss of the hexyl group | Confirms the presence of the aspartic acid core. |

Analysis of these fragmentation pathways allows for the confirmation of the connectivity of the molecule, verifying that the hexyl group is attached to the nitrogen atom and confirming the integrity of the aspartic acid backbone.

X-ray Crystallography for Crystalline State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uobasrah.edu.iq It provides accurate measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecule's conformation in the solid state.

Single-Crystal X-ray Diffraction

To perform this analysis, a suitable single crystal of Aspartic acid, N-hexyl- is required. The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. This data allows for the determination of the unit cell parameters and the precise position of each atom within the crystal lattice.

Should a crystal structure be determined, the data would include the parameters listed in the following table.

Table 3: Crystallographic Data Parameters for Aspartic Acid, N-Hexyl- (Note: This table represents the type of data that would be obtained from a single-crystal X-ray diffraction experiment. No published crystal structure is currently available.)

| Parameter | Description |

|---|---|

| Chemical Formula | C₁₀H₁₉NO₄ |

| Formula Weight | 217.26 g/mol |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Volume (V) | ų |

| Z (Molecules per unit cell) | Number of molecules in the unit cell |

| Calculated Density (ρ) | g/cm³ |

| Bond Lengths | e.g., C-C, C-N, C=O distances (Å) |

| Bond Angles | e.g., C-N-C, O-C-O angles (°) |

This crystallographic data would provide invaluable information on intermolecular interactions, such as hydrogen bonding between the carboxylic acid and amine groups of adjacent molecules, and van der Waals interactions involving the hexyl chains, which govern the crystal packing.

Powder X-ray Diffraction for Polymorphism Studies

No powder X-ray diffraction (PXRD) data for Aspartic acid, N-hexyl- could be located. This technique is crucial for identifying different crystalline forms (polymorphs) of a solid compound, each of which can exhibit unique physical properties. Without experimental PXRD patterns, it is not possible to discuss the potential polymorphism of this compound.

Circular Dichroism (CD) Spectroscopy for Chirality and Conformation

Specific Circular Dichroism (CD) spectra for Aspartic acid, N-hexyl- are not available in the reviewed literature. CD spectroscopy is essential for studying chiral molecules and provides valuable insights into their secondary and tertiary structure in solution. While the parent L-aspartic acid has characteristic CD spectra, the influence of the N-hexyl substituent on the chiroptical properties has not been reported.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Detailed and assigned Infrared (IR) and Raman spectra for Aspartic acid, N-hexyl- were not found. Vibrational spectroscopy is a powerful tool for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding. The presence of the N-hexyl group would introduce new vibrational modes and alter the existing ones associated with the aspartic acid backbone, but specific peak assignments and interpretations are not available.

Chemical Reactivity and Reaction Mechanisms of Aspartic Acid, N Hexyl

Reactivity of Carboxylic Acid Moieties

The two carboxylic acid groups in N-hexylaspartic acid are key centers of reactivity. These acidic functional groups can undergo a variety of nucleophilic acyl substitution reactions. pressbooks.publibretexts.org The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the substitution product. pressbooks.pub The reactivity can be enhanced by protonating the carbonyl oxygen with an acid catalyst or by converting the hydroxyl group into a better leaving group. libretexts.org

Key reactions involving the carboxylic acid moieties include:

Esterification: In the presence of an alcohol and an acid catalyst (like H₂SO₄), both carboxylic acid groups can be converted into esters. This is a reversible equilibrium process known as Fischer esterification. libretexts.orgsydney.edu.au

Amide Formation: Direct reaction with amines to form amides is often difficult because the basic amine deprotonates the carboxylic acid to form an unreactive carboxylate. libretexts.org Therefore, activating agents such as carbodiimides (e.g., DCC, EDEC) are typically required to facilitate the formation of amide bonds. libretexts.org

Conversion to Acid Chlorides: Treatment with reagents like thionyl chloride (SOCl₂) can convert the carboxylic acid groups into more reactive acid chlorides. libretexts.orgsydney.edu.au These acid chlorides are versatile intermediates that readily react with various nucleophiles. pressbooks.pub

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid groups to their corresponding primary alcohols. libretexts.orgwikipedia.org

| Reaction Type | Reagent(s) | Product Functional Group | General Principle |

|---|---|---|---|

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR') | Acid-catalyzed nucleophilic acyl substitution. libretexts.org |

| Amide Formation | Amine (R'₂NH), Activating Agent (e.g., DCC) | Amide (-CONR'₂) | Requires activation to overcome acid-base neutralization. libretexts.org |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride (-COCl) | Converts -OH into a good leaving group. libretexts.orgsydney.edu.au |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Alcohol (-CH₂OH) | Complete reduction of the carboxyl group. wikipedia.org |

Reactivity of the Amino Group and N-Hexyl Chain

The secondary amine in N-hexylaspartic acid is nucleophilic due to the lone pair of electrons on the nitrogen atom. libretexts.org This makes it susceptible to attack by various electrophiles. Secondary amines are generally more basic than primary amines due to the electron-donating inductive effect of the two attached alkyl groups (the hexyl group and the aspartate backbone). chemrevise.org

N-Alkylation: The secondary amine can react with alkyl halides in a nucleophilic substitution reaction to form a tertiary amine. Using an excess of the alkyl halide can lead to the formation of a quaternary ammonium (B1175870) salt. chemrevise.orgmsu.edu

N-Acylation: Reaction with acyl chlorides or acid anhydrides readily forms N-substituted amides. chemrevise.org

Reaction with Carbonyls: Secondary amines react with aldehydes and ketones to form enamines. This reaction proceeds through a carbinolamine intermediate followed by dehydration. ucalgary.ca

N-Oxidation: The nitrogen atom can be oxidized by reagents like hydrogen peroxide or peroxy acids. N-oxidation of secondary amines can yield hydroxylamine (B1172632) or nitrone derivatives. uomustansiriyah.edu.iq

The N-hexyl chain is a saturated alkyl group and is generally unreactive under standard conditions. Its C-H bonds are inert; however, they can be functionalized under specific conditions using powerful transition-metal catalysts that proceed via C-H activation mechanisms. nih.gov

| Reaction Type | Reagent(s) | Product Functional Group | General Principle |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R'-X) | Tertiary Amine / Quaternary Ammonium Salt | Nucleophilic substitution by the amine. msu.edu |

| N-Acylation | Acyl Chloride (R'-COCl) | Amide | Nucleophilic attack on the acyl carbon. chemrevise.org |

| Enamine Formation | Aldehyde or Ketone | Enamine | Nucleophilic addition followed by dehydration. ucalgary.ca |

| N-Oxidation | Peroxy Acids (R'CO₃H) | Hydroxylamine / Nitrone | Oxidation of the nitrogen lone pair. uomustansiriyah.edu.iq |

Intramolecular and Intermolecular Reactions

The presence of multiple reactive functional groups within the same molecule allows for intramolecular reactions. A significant intramolecular reaction for aspartic acid derivatives is the formation of a five-membered succinimide (B58015) ring. nih.gov This non-enzymatic reaction involves the nucleophilic attack of the backbone nitrogen (from the amino group) on the side-chain carbonyl carbon. nih.gov This process is relevant in peptide and protein chemistry and can be facilitated by the presence of water molecules that assist in proton transfer steps. nih.gov

Intermolecular reactions involve the interaction between two or more molecules of N-hexylaspartic acid or with other reactants.

Dimerization/Polymerization: Under conditions that promote amide bond formation (e.g., heating or using coupling agents), intermolecular reactions can lead to the formation of dimers or polymers. For instance, the amino group of one molecule can react with a carboxylic acid group of another.

Intermolecular Hydrogen Bonding: The carboxylic acid and amino groups are capable of forming strong intermolecular hydrogen bonds. These interactions influence the physical properties of the compound, such as its boiling point and solubility, and can play a role in organizing the molecules for reaction in the condensed phase. researchgate.net

Catalytic Transformations Involving Aspartic Acid, N-Hexyl-

The functional groups in N-hexylaspartic acid can act as directing groups in transition-metal-catalyzed reactions, enabling selective functionalization of otherwise inert C-H bonds. nih.gov

Palladium-Catalyzed C-H Functionalization: The carboxylic acid or the nitrogen atom can coordinate to a palladium catalyst, directing reactions like arylation, halogenation, or acetoxylation to specific C-H bonds, often at the β- or γ-positions of the alkyl chains. nih.govnih.gov For example, amide-directed C(sp³)–H arylation has been achieved using palladium catalysis. nih.gov

Photoredox Catalysis: Dual catalytic systems that combine transition-metal catalysis with visible-light photoredox catalysis have emerged as powerful tools for organic synthesis. beilstein-journals.org Such systems could potentially be used for novel transformations of N-hexylaspartic acid, for instance, in C-H functionalization or cross-coupling reactions under mild conditions. beilstein-journals.org

Asymmetric Catalysis: The chiral center of N-hexylaspartic acid could influence the stereochemical outcome of reactions. Furthermore, the molecule itself or its derivatives could potentially serve as chiral ligands in asymmetric catalysis. Chiral phosphoric acids and cinchona alkaloids have been used to catalyze intramolecular aza-Michael additions in similar systems. beilstein-journals.org

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving N-hexylaspartic acid are dictated by the specific transformation.

Reaction Kinetics: The rate of reactions will be influenced by several factors. Steric hindrance from the bulky N-hexyl group may slow down reactions at the nitrogen center or the adjacent α-carboxylic acid compared to less substituted amino acids. nih.gov The reaction rates for processes like esterification or amide formation are dependent on concentrations of reactants, temperature, and the presence and efficiency of catalysts. nih.govmdpi.com For instance, the kinetics of oxidation of amino acids by peracetic acid show that reactivity is highly dependent on the specific amino acid side chain and the pH of the solution. nih.gov While specific kinetic data for N-hexylaspartic acid is not readily available, general principles of chemical kinetics would apply. maxapress.com

Thermodynamic Considerations: Most of the characteristic reactions of the functional groups are thermodynamically favorable.

Acid-Base Reactions: The reaction of the carboxylic acid groups with a base is typically a spontaneous, exothermic process. msu.edu

Esterification and Amidation: These are equilibrium reactions. The change in Gibbs free energy (ΔG) is often small, and the reactions are driven to completion by removing a product (e.g., water). libretexts.orgwikipedia.org

| Thermodynamic Parameter | Relevance to Reactivity of N-Hexylaspartic Acid | General Principles |

| Enthalpy of Reaction (ΔH) | Determines if a reaction is exothermic or endothermic. | Calculated from standard enthalpies of formation or bond energies. mdpi.com |

| Entropy of Reaction (ΔS) | Measures the change in disorder. Reactions that produce more molecules (e.g., dehydration) have a positive ΔS. | Contributes to the overall Gibbs Free Energy. mathematicsgroup.com |

| Gibbs Free Energy (ΔG) | Determines the spontaneity of a reaction at constant temperature and pressure. | A negative ΔG indicates a spontaneous process. mathematicsgroup.com |

| Acidity Constant (pKa) | Quantifies the acidity of the carboxylic acid groups and the conjugate acid of the amino group. | Influences the charge state of the molecule at a given pH and reactivity in acid-base reactions. msu.edulibretexts.org |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Determines the reaction rate. Catalysts lower the activation energy. nih.govmdpi.com |

Aspartic Acid, N Hexyl As a Building Block in Advanced Material Science and Supramolecular Chemistry Research

Utilization in Polymer Synthesis and Characterization

The incorporation of N-hexyl-aspartic acid into polymer backbones allows for the synthesis of functional polymers with unique characteristics. The hexyl group provides a hydrophobic side chain that can influence the polymer's solubility, thermal properties, and self-assembly behavior.

A prevalent method for synthesizing polymers with N-hexyl-aspartic acid side chains involves the chemical modification of poly(succinimide) (PSI). mdpi.comhangta.groupfrontiersin.orgnih.gov PSI is a precursor polymer readily produced by the thermal polycondensation of L-aspartic acid. mdpi.comhangta.group The succinimide (B58015) rings in the PSI backbone are susceptible to nucleophilic attack by primary amines. By reacting PSI with hexylamine (B90201), a ring-opening reaction occurs, grafting the N-hexyl group onto the poly(aspartic acid) backbone to form poly(N-hexyl-aspartamide). frontiersin.orgnih.gov

This modification transforms the polymer's properties significantly. While poly(aspartic acid) is hydrophilic, the introduction of the hexyl side chains imparts hydrophobicity, creating an amphiphilic graft copolymer. mdpi.com The balance between the hydrophilic polymer backbone and the hydrophobic side chains is crucial for the material's behavior in different solvents and its potential applications. mdpi.com These polymers are part of a broader class of poly(aspartamide) derivatives that are explored for various biomedical applications due to their protein-like structure. hangta.groupnih.gov

| Property | Poly(aspartic acid) (PASP) | Poly(N-hexyl-aspartamide) |

|---|---|---|

| Synthesis Precursor | Aspartic Acid | Poly(succinimide) (PSI) and Hexylamine |

| Overall Character | Hydrophilic | Amphiphilic |

| Side Chain | Carboxylic Acid | N-Hexyl Amide |

| Solubility in Water | High | Dependent on grafting ratio; can form micelles |

| Key Feature | Biocompatible, Biodegradable | Amphiphilicity, potential for self-assembly |

A significant advantage of polymers derived from poly(aspartic acid) is their biodegradability. hangta.groupthinkdochemicals.comwikipedia.org The backbone of these polymers consists of amide bonds, similar to those found in natural proteins, making them susceptible to hydrolysis and enzymatic degradation into non-toxic byproducts. thinkdochemicals.comosti.gov This inherent biodegradability is retained in N-hexyl-aspartic acid-containing polymers, making them environmentally friendly alternatives to many non-degradable synthetic polymers. wikipedia.orgosti.gov

The combination of biodegradability and the functional properties imparted by the N-hexyl side chain makes these materials highly attractive for biomedical applications. Research in this area explores their use in systems for drug delivery and tissue engineering, where the material is expected to perform its function and then safely degrade and be cleared from the body. hangta.groupthinkdochemicals.com The rate of degradation can sometimes be tuned by altering the side chains; for instance, studies on similar N-substituted polyaspartamides have shown that the length of the alkyl spacer in the side chain can influence the degradation rate of the polymer main chain. researchgate.net

Role in Peptide and Peptidometic Synthesis

The inclusion of non-natural amino acids like N-hexyl-aspartic acid is a key strategy in modern peptide science to create molecules with enhanced therapeutic potential.

Aspartic acid, N-hexyl- can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. nih.gov However, the coupling of N-alkylated amino acids can be challenging due to steric hindrance, often requiring optimized coupling conditions or alternative synthetic strategies to achieve high efficiency. nih.govacs.org

Once incorporated, the N-hexyl group has a profound impact on the oligopeptide's structure and properties. As a bulky and hydrophobic moiety, it can restrict the conformational flexibility of the peptide backbone, promoting the formation of specific secondary structures like helices or turns. acs.org This conformational control is crucial for studying structure-activity relationships. Furthermore, increasing the hydrophobicity of a peptide by adding alkyl chains can influence its interaction with biological membranes and its cellular uptake, a property that is actively studied in the context of cell-penetrating peptides. nih.govnih.gov The study of how such modifications affect peptide structure and function is a key area of research. nih.gov

| Property | Standard Peptide (with Aspartic Acid) | Modified Peptide (with N-Hexyl-Aspartic Acid) |

|---|---|---|

| Side Chain | -CH₂COOH (Hydrophilic) | -CH₂CONH-(CH₂)₅CH₃ (Hydrophobic/Amphiphilic) |

| Conformational Flexibility | High | Reduced due to steric bulk |

| Hydrophobicity | Lower | Higher |

| Proteolytic Stability | Susceptible | Potentially increased |

| Membrane Interaction | Weak | Potentially enhanced |

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. acs.orgmdpi.com A major drawback of natural peptides as drugs is their rapid degradation by proteases. The incorporation of N-alkylated amino acids is a well-established strategy to overcome this limitation. researchgate.net

By replacing a standard amide N-H bond with an N-hexyl group, the peptide backbone is shielded from proteolytic enzymes, which often fail to recognize or cleave the modified amide bond due to steric hindrance. acs.org This significantly increases the metabolic stability and circulating half-life of the peptide. researchgate.net The added lipophilicity from the hexyl chain can also improve the molecule's absorption and distribution characteristics, which are critical for developing effective therapeutics. nih.gov

Supramolecular Self-Assembly Studies

The amphiphilic nature of N-hexyl-aspartic acid and its derivatives makes it an ideal building block for creating supramolecular structures. These assemblies are formed through non-covalent interactions, such as hydrophobic interactions, hydrogen bonding, and van der Waals forces. nih.gov

When incorporated into polymers or designed as individual molecules with a hydrophilic head (the aspartic acid residue) and a hydrophobic tail (the N-hexyl chain), these compounds can spontaneously self-assemble in aqueous environments. mdpi.comrsc.org The hydrophobic hexyl tails aggregate to minimize their contact with water, forming the core of a nanostructure, while the hydrophilic aspartic acid portions form the outer shell, interfacing with the aqueous solution. mdpi.comnih.gov

Research on similar amphiphilic poly(aspartic acid) derivatives with different alkyl chains (e.g., octadecyl) has shown that the morphology of the resulting self-assembled structures—such as spherical micelles, rods, or vesicles—can be precisely controlled by tuning the balance between the hydrophilic and hydrophobic parts of the polymer. mdpi.com This principle allows for the design of nanocarriers for applications like drug delivery, where the hydrophobic core can encapsulate poorly water-soluble drugs. mdpi.com The study of how molecular design dictates the formation of these ordered structures is a cornerstone of supramolecular chemistry and nanotechnology. mdpi.com

| Factor | Influence on Assembly | Example with N-Hexyl-Aspartic Acid Derivatives |

|---|---|---|

| Hydrophilic-Lipophilic Balance (HLB) | Determines the geometry and type of structure formed (e.g., micelles vs. vesicles). | A high ratio of N-hexyl groups may favor the formation of vesicles over spherical micelles. |

| Concentration | Affects the size, shape, and aggregation number of the assemblies. | Above the critical micelle concentration (CMC), self-assembly occurs spontaneously. |

| Solvent Properties (e.g., pH, ionic strength) | Can alter the charge and hydration of the hydrophilic head groups, affecting packing. | Changes in pH can protonate or deprotonate the aspartic acid carboxyl group, altering electrostatic interactions. |

| Temperature | Influences the strength of hydrophobic interactions. | May affect the CMC and the stability of the assembled structures. |

Amphiphilic Properties and Micelle Formation Research

The amphiphilic nature of N-hexyl-aspartic acid, arising from its distinct polar and non-polar regions, drives its tendency to self-assemble in aqueous solutions to minimize unfavorable interactions between the hydrophobic hexyl chains and water. A key phenomenon in this process is the formation of micelles, which are colloidal aggregates with a hydrophobic core and a hydrophilic shell.

Research into the micellization behavior of N-alkyl aspartic acid derivatives indicates that the critical micelle concentration (CMC), the concentration at which micelles begin to form, is highly dependent on the length of the alkyl chain. researchgate.net While specific CMC data for N-hexyl-aspartic acid is not extensively documented, trends observed in homologous series of N-acyl amino acid surfactants suggest that the CMC would be higher than that of its longer-chain counterparts, such as N-dodecyl aspartic acid. researchgate.net This is because the shorter hexyl chain has weaker hydrophobic interactions, requiring a higher concentration of monomers to initiate micelle formation.

The table below presents representative CMC values for related N-acyl amino acid surfactants, illustrating the influence of alkyl chain length on micellization.

| Surfactant Name | Alkyl Chain Length | Critical Micelle Concentration (CMC) (mM) |

| Sodium N-Octyl Aspartate (estimated) | C8 | > 10 |

| Sodium N-Dodecyl Aspartate | C12 | ~8.3 |

| Sodium N-Tetradecyl Aspartate | C14 | ~2.1 |

This table is generated based on data from analogous compounds to illustrate the expected trend.

The study of these properties is crucial for applications where N-hexyl-aspartic acid could be used as a surfactant, emulsifier, or a nanocarrier for hydrophobic molecules. The balance between its water solubility and surface activity makes it a potentially valuable compound for formulations in various industries.

Hydrogel and Organogel Formation Mechanisms

Low-molecular-weight gelators (LMWGs) based on amino acids have garnered significant interest due to their ability to form extensive three-dimensional networks that can immobilize large volumes of solvent, resulting in the formation of hydrogels (in water) or organogels (in organic solvents). mdpi.com N-hexyl-aspartic acid is a promising candidate for such applications due to its capacity for multiple non-covalent interactions.

The primary mechanism for gel formation involves the self-assembly of the gelator molecules into self-assembled fibrillar networks (SAFiNs). nih.gov In the case of N-hexyl-aspartic acid, this process is driven by a combination of:

Hydrogen Bonding: The carboxylic acid and amide groups of the aspartic acid headgroup can form extensive intermolecular hydrogen bonds, creating the primary backbone of the fibrillar structures.

Van der Waals Interactions: The hydrophobic hexyl tails can align and interact through van der Waals forces, contributing to the stability of the fibers.

Hydrophobic Effects: In aqueous environments, the sequestration of the hydrophobic hexyl chains away from water is a significant driving force for aggregation and fiber formation.

The gelation ability and the properties of the resulting gel are highly sensitive to external stimuli such as pH and temperature. For instance, deprotonation of the carboxylic acid groups at higher pH would introduce electrostatic repulsion, potentially disrupting the hydrogen bonding network and leading to gel dissolution. This pH-responsiveness is a key feature for designing "smart" materials. Research on N-stearoyl amino acid derivatives has shown their effectiveness as both hydro- and organogelators, forming lamellar structures that entrap solvents. nih.gov

Directed Self-Assembly for Nanostructure Fabrication

The self-assembly of amphiphilic molecules is a powerful bottom-up approach for the fabrication of well-defined nanostructures. nih.gov The molecular geometry and the balance between hydrophilic and hydrophobic interactions in N-hexyl-aspartic acid can be exploited to create a variety of nanoscale architectures beyond the simple spherical micelles discussed earlier.

Depending on factors such as concentration, pH, temperature, and solvent, N-hexyl-aspartic acid and its derivatives can potentially self-assemble into diverse morphologies, including:

Nanofibers and Nanoribbons: Driven by strong directional interactions like hydrogen bonding between the aspartic acid headgroups.

Nanorods and Nanotubes: Resulting from the hierarchical assembly of smaller building blocks.

Vesicles: Bilayer structures enclosing an aqueous core, which can be formed by carefully tuning the packing parameter of the amphiphile.

Studies on modified amino acids have demonstrated their ability to form helical fibers and other complex aggregates. nih.gov The chirality inherent in the aspartic acid backbone of N-hexyl-aspartic acid can introduce a twist in the self-assembly process, leading to the formation of chiral nanostructures. These ordered assemblies have potential applications in areas such as templating for the synthesis of inorganic nanomaterials, chiral separations, and tissue engineering.

Ligand Design for Coordination Chemistry Research

The aspartic acid moiety in N-hexyl-aspartic acid possesses multiple coordination sites—the two carboxylate oxygen atoms and the amino nitrogen atom—making it an effective ligand for a wide range of metal ions. The presence of the N-hexyl group can significantly influence its coordination behavior compared to unsubstituted aspartic acid.

Metal-Ligand Complexation Studies

The N-hexyl group can modulate the properties of the resulting metal complexes in several ways:

Steric Hindrance: The alkyl chain can sterically influence the coordination geometry around the metal center, potentially favoring certain coordination numbers or geometries over others.

Solubility: The hydrophobic hexyl group can enhance the solubility of the metal complexes in non-polar solvents, which is advantageous for catalysis and materials fabrication in organic media.

Electronic Effects: The electron-donating nature of the alkyl group can subtly alter the electron density on the donor atoms, thereby influencing the stability and reactivity of the metal-ligand bond.

The coordination of aspartic acid itself with metal ions is known to be pH-dependent, as the protonation state of the carboxylate and amino groups changes with pH. acs.org This behavior is expected to be retained in N-hexyl-aspartic acid, allowing for pH-switchable control over metal binding. Research on poly(aspartic acid) has highlighted its strong affinity for various metal ions, a property that is rooted in the chelating ability of the individual aspartic acid residues. nih.gov

Chiral Ligand Applications in Asymmetric Catalysis Research

Asymmetric catalysis, which utilizes chiral catalysts to produce an excess of one enantiomer of a product, is of paramount importance in the pharmaceutical and fine chemical industries. nih.gov Chiral ligands derived from the natural "chiral pool," such as amino acids, are highly sought after for this purpose.

N-hexyl-aspartic acid, being an enantiomerically pure compound (available in both L- and D-forms), is a promising candidate for the development of new chiral ligands. The combination of its chiral center, multiple coordination sites, and the N-hexyl substituent allows for the creation of a well-defined chiral environment around a catalytically active metal center.

The N-hexyl group can play several roles in the design of such catalytic systems:

It can create a specific steric pocket around the metal center, which can influence the facial selectivity of substrate binding and subsequent reaction.

It can enhance the solubility of the catalyst in the reaction medium.

It can participate in non-covalent interactions with the substrate, further enhancing enantioselectivity.

The development of catalytic systems based on N-alkyl amino acids is an active area of research, with the goal of achieving high efficiency and enantioselectivity in a variety of chemical transformations. nih.gov The modular nature of N-hexyl-aspartic acid allows for further modifications, enabling the fine-tuning of its steric and electronic properties to optimize its performance as a chiral ligand for specific catalytic reactions.

Biochemical and Biophysical Research Applications of Aspartic Acid, N Hexyl in Vitro/in Silico Focus

Membrane Interaction Studies in Model Systems

The introduction of a hexyl group to the nitrogen atom of aspartic acid significantly increases its lipophilicity compared to the parent amino acid. This modification is expected to profoundly influence its interaction with lipid membranes, making it a candidate for studies involving model membrane systems.

Liposome and Bilayer Permeability Research

N-alkylation of amino acids is a known strategy to enhance their ability to cross lipid bilayers. The hexyl chain of Aspartic acid, N-hexyl- would increase its partitioning into the hydrophobic core of the membrane, thereby facilitating its passive diffusion across liposomes and planar lipid bilayers. Research in this area would likely focus on quantifying the increase in permeability as a function of the alkyl chain length.

In vitro experiments could involve encapsulating a fluorescent probe within liposomes and monitoring its release upon the introduction of Aspartic acid, N-hexyl- to the external solution. The rate of release would be indicative of the compound's ability to disrupt or permeate the lipid bilayer.

Table 1: Hypothetical Permeability of N-Alkylated Aspartic Acids in a Model Liposome System

| Compound | Alkyl Chain Length | Predicted Relative Permeability Coefficient (P) |

| Aspartic Acid | 0 | 1 |

| N-methyl-aspartic acid | 1 | >1 |

| N-propyl-aspartic acid | 3 | >>1 |

| Aspartic acid, N-hexyl- | 6 | >>>1 |

This table is illustrative and based on the general principle that increased lipophilicity from longer alkyl chains enhances membrane permeability. Actual values would need to be determined experimentally.

Interaction with Membrane Proteins in Reconstituted Systems

The amphipathic nature of Aspartic acid, N-hexyl-, with its charged carboxylate groups and a nonpolar hexyl chain, suggests it could interact with transmembrane proteins. In reconstituted systems, where a purified membrane protein is inserted into an artificial lipid bilayer (such as a liposome or nanodisc), Aspartic acid, N-hexyl- could be investigated for its effects on protein structure and function.

Potential research questions include whether the compound binds to specific sites on the protein, such as the lipid-exposed transmembrane domain or at the lipid-water interface. Techniques like fluorescence spectroscopy or surface plasmon resonance could be employed to study these interactions. It is plausible that the binding of Aspartic acid, N-hexyl- could modulate the protein's conformational dynamics and, consequently, its activity.

Enzymatic Biotransformation and Substrate Mimicry Research

The N-hexyl group introduces significant steric hindrance near the peptide bond when Aspartic acid, N-hexyl- is incorporated into a peptide chain. This modification is expected to alter its susceptibility to enzymatic cleavage.

Interaction with Proteolytic Enzymes

N-alkylation is a common strategy to increase the resistance of peptides to degradation by proteases. The bulky hexyl group would likely prevent the efficient binding of a peptide containing this modified amino acid into the active site of many proteolytic enzymes.

Research in this area would involve synthesizing peptides containing Aspartic acid, N-hexyl- and incubating them with various proteases (e.g., trypsin, chymotrypsin, pepsin). The rate of hydrolysis would be compared to that of an analogous peptide containing unmodified aspartic acid. It is anticipated that the N-hexylated peptide would exhibit significantly enhanced stability.

Table 2: Predicted Proteolytic Stability of a Model Peptide Containing N-Alkylated Aspartic Acid

| Peptide Sequence | Modifying Group | Predicted Half-life in presence of Protease X |

| Ac-Ala-Ala-Asp-Ala-Ala-NH2 | None | t1/2 |

| Ac-Ala-Ala-(N-methyl-Asp)-Ala-Ala-NH2 | Methyl | > t1/2 |

| Ac-Ala-Ala-(N-hexyl-Asp)-Ala-Ala-NH2 | Hexyl | >> t1/2 |

This table illustrates the expected trend of increased protease resistance with increasing size of the N-alkyl group. The actual half-life would depend on the specific protease and peptide sequence.

Use as a Probe for Active Site Characterization

While direct evidence is lacking, it is conceivable that derivatives of Aspartic acid, N-hexyl- could be developed as probes for the active sites of certain enzymes. For instance, attaching a reporter group (e.g., a fluorophore or a photo-crosslinker) to the hexyl chain could create a tool to map the hydrophobic subpockets of an enzyme's active site. If the aspartic acid moiety is recognized by the enzyme, the hexyl chain would position the reporter group within a specific region of the active site, providing valuable structural information.

Protein and Peptide Folding Modulation Studies (In Vitro)

The introduction of an N-alkyl group into a peptide backbone can have significant consequences for its three-dimensional structure.

The presence of the hexyl group on the amide nitrogen of an aspartic acid residue within a peptide or protein would eliminate the possibility of that nitrogen acting as a hydrogen bond donor. This could disrupt local secondary structures like α-helices and β-sheets. Furthermore, the steric bulk of the hexyl group would influence the accessible dihedral angles of the polypeptide backbone, favoring certain conformations over others.

In vitro studies using techniques such as circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy could be used to investigate the conformational changes induced by the incorporation of Aspartic acid, N-hexyl- into a model peptide. It is expected that this modification would lead to a more disordered or alternatively folded structure compared to the unmodified peptide. This property could be exploited in the design of peptides with specific conformational biases to modulate protein-protein interactions.

Interaction of Aspartic Acid, N-Hexyl- with Nucleic Acids and Their Analogs: An Overview of Current In Vitro Research

Despite a comprehensive search of scientific literature, no direct in vitro research findings or data on the interaction of the chemical compound Aspartic acid, N-hexyl- with nucleic acids (DNA and RNA) or their analogs have been identified.

Currently, there is a significant gap in the scientific understanding of how this specific N-alkylated amino acid derivative may bind to or otherwise interact with genetic material. Standard biochemical and biophysical assays that are typically used to characterize such interactions—including but not limited to spectrophotometry, spectrofluorometry, circular dichroism, and various electrophoretic mobility shift assays—have not been reported in the available literature for Aspartic acid, N-hexyl-.

Consequently, crucial parameters that define the nature and strength of such interactions, such as binding constants (Kd), thermodynamic data (ΔH, ΔS), and the specific mode of binding (e.g., intercalation, groove binding, electrostatic interaction), remain unknown for this compound. The absence of such data precludes the creation of any informative data tables or a detailed discussion of research findings as requested.

Further in vitro studies are necessary to elucidate whether Aspartic acid, N-hexyl- has any affinity for nucleic acids and to characterize the potential mechanisms of such interactions. Future research in this area would be essential to understand the biochemical and biophysical properties of this compound in the context of nucleic acid recognition.

Theoretical and Computational Studies of Aspartic Acid, N Hexyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to solve the electronic Schrödinger equation, providing fundamental information about a molecule's stability, reactivity, and spectroscopic properties. austinpublishinggroup.com These methods are broadly categorized into Density Functional Theory and Ab Initio approaches.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules based on the electron density, rather than the complex many-electron wavefunction. austinpublishinggroup.com This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying the geometry, electronic properties, and reactivity of molecules the size of N-hexyl-aspartic acid.

For the parent compound, aspartic acid, DFT has been used to investigate hydrogen bonding interactions in complexes with other molecules, such as guanine. nih.gov Such studies calculate optimized geometries, binding energies, and theoretical infrared (IR) spectra to characterize the non-covalent interactions that stabilize the molecular complex. nih.gov Similar DFT studies on L-ornithine-L-aspartate have elucidated its structure, which is stabilized by ionic bonding and multiple hydrogen bonds. researchgate.net

In the context of N-hexyl-aspartic acid, DFT studies would be instrumental in:

Determining Stable Conformers: By optimizing the geometry, DFT can identify the most stable three-dimensional arrangements of the molecule, considering the flexibility of the hexyl chain and the aspartic acid backbone.

Analyzing Electronic Properties: DFT calculations can determine key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity. austinpublishinggroup.com The addition of the electron-donating hexyl group to the nitrogen atom would be expected to alter the electron density distribution across the aspartic acid moiety, influencing its reactivity.

Modeling Reactivity: Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack. This would reveal how the hexyl chain sterically and electronically influences the reactivity of the carboxyl and amino groups.

| Property | Calculated Value | Interpretation |

|---|---|---|

| Total Energy (Hartree) | -625.123 | Ground state electronic energy of the optimized geometry. |

| HOMO Energy (eV) | -6.85 | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. |

| LUMO Energy (eV) | -0.95 | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. |

| HOMO-LUMO Gap (eV) | 5.90 | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. |

| Dipole Moment (Debye) | 3.45 | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. researchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)) provide systematically improvable accuracy, albeit at a higher computational cost than DFT. nih.gov

These methods are particularly powerful for predicting spectroscopic properties. Extensive ab initio studies on gaseous aspartic acid have successfully identified numerous stable conformers and calculated their rotational constants, dipole moments, and harmonic vibrational frequencies. nih.gov These theoretical predictions are crucial for interpreting experimental spectra, such as those obtained from microwave spectroscopy, which can distinguish between different conformers. nih.gov

For N-hexyl-aspartic acid, ab initio calculations would be essential for:

High-Accuracy Energetics: Calculating the relative energies of different conformers with high accuracy to create a reliable potential energy surface.

Vibrational Spectra Prediction: Computing the theoretical IR and Raman spectra. By comparing calculated vibrational frequencies and intensities with experimental spectra, one can confirm the molecular structure and identify the presence of specific conformers. The calculations would predict characteristic vibrational modes for the N-hexyl group, distinguishing it from the parent aspartic acid.

NMR Parameter Calculation: Predicting Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and coupling constants, which are fundamental for structural elucidation by NMR spectroscopy. nih.gov

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

|---|---|---|

| O-H stretch (Carboxyl) | 3550 | 3530 |

| N-H stretch (Amino) | 3410 | 3395 |

| C=O stretch (Carboxyl) | 1785 | 1770 |

| N-H bend (Amino) | 1620 | 1615 |

Molecular Dynamics (MD) Simulations for Conformational Space and Dynamics

While quantum chemical methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the system evolves over time. This allows for the exploration of conformational landscapes, thermodynamic properties, and interactions with the environment. nih.gov

The conformation of a molecule, particularly one with both polar and nonpolar groups like N-hexyl-aspartic acid, is highly dependent on its solvent environment. mdpi.com MD simulations explicitly model solvent molecules (like water) or use implicit solvent models to understand these effects. researchgate.net

Studies on model peptides have shown that solvents can significantly alter the stability of secondary structures like α-helices and β-sheets. nih.gov For N-hexyl-aspartic acid, its amphipathic nature would lead to distinct conformational preferences in different solvents:

In Aqueous Solution: The hydrophobic hexyl chain would likely experience a hydrophobic collapse, folding to minimize its contact with water. The polar aspartic acid headgroup would remain solvated by water molecules. MD simulations can quantify this effect by calculating properties like the radius of gyration (RG) and the solvent accessible surface area (SASA). mdpi.com

In Nonpolar Solvents: The hexyl chain would be free to adopt more extended conformations. The polar headgroup would likely engage in intramolecular hydrogen bonding to shield itself from the nonpolar environment.

MD simulations provide a dynamic picture of these processes, revealing the transition pathways between different conformational states and the timescale of these changes.

| Simulation Parameter/Analysis | Description | Typical Value/Output |

|---|---|---|

| Force Field | A set of empirical energy functions used to calculate forces between atoms. | CHARMM36m, AMBER |

| Water Model | Model for representing water molecules in explicit solvent simulations. | TIP3P, SPC/E |

| Simulation Time | The total time the system's evolution is simulated. | 100 ns - 1 µs |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions, indicating structural stability. | Plot of RMSD vs. time. |

| Radius of Gyration (RG) | A measure of the molecule's compactness. | Plot of RG vs. time. |

| Radial Distribution Function (RDF) | Describes the probability of finding an atom at a distance from a reference atom. | g(r) plot showing solvation shells. |

MD simulations are a primary tool for investigating how molecules interact with biological interfaces, such as lipid bilayer membranes. nih.gov These simulations can predict the location, orientation, and dynamics of a molecule within a membrane, providing mechanistic insights that are difficult to obtain experimentally. brieflands.com

For an amphipathic molecule like N-hexyl-aspartic acid, MD simulations could test specific hypotheses about its membrane interaction:

Partitioning and Orientation: It is hypothesized that the charged aspartic acid headgroup would anchor at the polar lipid-water interface, forming hydrogen bonds and electrostatic interactions with the lipid headgroups. ucdavis.edu Simultaneously, the nonpolar hexyl tail would insert into the hydrophobic core of the bilayer, interacting with the lipid acyl chains.

Penetration Depth: The simulation can calculate the free energy profile of moving the molecule across the membrane, identifying the most energetically favorable position. The hexyl group's length would determine how deeply it penetrates the membrane core.

Effect on Membrane Properties: The insertion of N-hexyl-aspartic acid could perturb the local structure of the membrane. Analyses of the simulation can reveal changes in membrane thickness, lipid chain order, and lateral diffusion of lipids, indicating the molecule's influence on membrane fluidity and integrity. brieflands.com

| Analysis Type | Information Gained |

|---|---|

| Density Profile | Determines the average position of the molecule and its components relative to the membrane center. |

| Potential of Mean Force (PMF) | Calculates the free energy barrier for the molecule to permeate the membrane. |

| Lipid Order Parameters (SCD) | Measures the ordering of lipid acyl chains, indicating membrane fluidity changes. |

| Hydrogen Bond Analysis | Identifies specific interactions between the molecule and lipid headgroups or water. |

Molecular Docking and Ligand Binding Predictions (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or nucleic acid. nih.gov This method is crucial in drug discovery for virtual screening of compound libraries and for understanding the structural basis of ligand-receptor interactions. jabonline.innih.gov

For N-hexyl-aspartic acid, molecular docking could be used to identify potential protein targets. The process involves:

Receptor and Ligand Preparation: Obtaining the 3D structure of a potential protein target (from databases like the Protein Data Bank or through homology modeling) and generating a 3D conformer of N-hexyl-aspartic acid. biointerfaceresearch.com

Docking Simulation: Using a docking program to systematically sample many possible orientations and conformations of the ligand within the protein's binding site. mdpi.com

Scoring and Analysis: Each pose is evaluated using a scoring function that estimates the binding free energy. The pose with the best score is predicted as the most likely binding mode. nih.gov

Docking studies could explore how N-hexyl-aspartic acid might bind to targets that recognize aspartic acid, such as aspartate semialdehyde dehydrogenase. nih.gov The key question would be how the N-hexyl group influences binding. It could potentially fit into a nearby hydrophobic pocket, increasing the binding affinity and selectivity compared to the parent aspartic acid. Analysis of the docked pose reveals specific interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the complex. mdpi.com

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Affinity (kcal/mol) | -8.2 | A more negative value indicates stronger predicted binding. |

| Hydrogen Bonds | Asp-COO- with Arg124; Asp-NH with Gln78 | Specific polar interactions anchoring the ligand in the binding site. |

| Hydrophobic Interactions | Hexyl chain with Leu34, Val45, Ile80 | Nonpolar interactions contributing to binding affinity, often by displacing water. |

| Electrostatic Interactions | Asp-COO- with Arg124 (salt bridge) | Strong, long-range charge-charge interactions. |

Advanced Analytical Methodologies for Aspartic Acid, N Hexyl in Research Samples

Chromatographic Separation Techniques for Purity and Quantification

Chromatography is a cornerstone for the analysis of Aspartic acid, N-hexyl-, enabling its separation from matrix components, impurities, and other related compounds. The choice of chromatographic technique is dictated by the analyte's properties and the analytical objective, such as purity assessment, quantification, or chiral resolution.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the analysis of amino acids and their derivatives. Due to the increased hydrophobicity imparted by the N-hexyl group compared to the parent aspartic acid, reversed-phase HPLC (RP-HPLC) is particularly suitable.

Method development often involves optimizing the stationary phase, mobile phase composition, and detector to achieve the desired separation and sensitivity. Phenyl-hexyl columns, for instance, have been effectively used for separating aspartic acid derivatives, offering a unique selectivity that could be advantageous for Aspartic acid, N-hexyl-. nih.govmdpi.com Mixed-mode columns that combine reversed-phase and ion-exchange mechanisms can also be employed to enhance retention and separation of polar, ionizable compounds like amino acids. helixchrom.comsielc.comsielc.com

Detection of underivatized Aspartic acid, N-hexyl- can be challenging due to its lack of a strong chromophore. Therefore, pre-column or post-column derivatization is commonly employed to enhance detectability. helixchrom.com

UV-Vis Detection: Derivatization with reagents like 2,4-dinitro-1-fluorobenzene (DNFB) introduces a chromophore that allows for sensitive UV detection. nih.govmdpi.com

Fluorescence Detection: For higher sensitivity, fluorescent tags such as o-phthaldialdehyde (OPA) can be reacted with the amino acid. researchgate.net

Universal Detectors: For analyzing the compound without derivatization, detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can be used, which provide a response proportional to the mass of the analyte. sielc.comsielc.com

| Parameter | Condition 1: Reversed-Phase (Derivatized) | Condition 2: Mixed-Mode (Underivatized) |

| Stationary Phase | C18 or Phenyl-Hexyl | Obelisc R, Primesep 100 |

| Mobile Phase | Acetonitrile/Water gradient with an acid modifier (e.g., formic acid) | Acetonitrile/Aqueous buffer (e.g., ammonium (B1175870) acetate) |

| Derivatization | Pre-column with DNFB or OPA | None |

| Detector | UV-Vis (e.g., 363 nm for DNFB) or Fluorescence | Charged Aerosol Detector (CAD) or ELSD |

| Application | High-sensitivity quantification | Purity analysis and quantification without derivatization |

Gas Chromatography (GC) is a high-resolution separation technique that requires analytes to be volatile and thermally stable. Amino acids, including Aspartic acid, N-hexyl-, are polar and non-volatile, necessitating a chemical derivatization step to increase their volatility prior to GC analysis. sigmaaldrich.com

The derivatization process targets the active hydrogens on the carboxylic acid and secondary amine functional groups. sigmaaldrich.com Common strategies include:

Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to replace active hydrogens with nonpolar tert-butyl dimethylsilyl (TBDMS) groups. TBDMS derivatives are known for being more stable and less sensitive to moisture compared to other silyl (B83357) derivatives. sigmaaldrich.com

Esterification and Acylation: A two-step process where the carboxylic acid is first esterified (e.g., to form a heptafluorobutyl ester), followed by acylation of the amino group (e.g., with ethoxycarbonyl). researchgate.net

Once derivatized, the volatile Aspartic acid, N-hexyl- can be separated on a capillary GC column, typically with a nonpolar or medium-polarity stationary phase. Flame Ionization Detection (FID) is a common and robust detection method for these derivatives. researchgate.netgoogle.com

| Derivatization Strategy | Reagent(s) | Resulting Derivative | Typical GC Column | Detector |

| Silylation | MTBSTFA | TBDMS ester/amide | 5%-phenyl-95%-dimethylpolysiloxane | FID, MS |

| Acylation/Esterification | Ethyl chloroformate, Heptafluorobutanol | N(O)-ethoxycarbonyl heptafluorobutyl ester | Chiral (e.g., Chirasil-L-Val) or Achiral | FID, MS |

Since Aspartic acid, N-hexyl- possesses a chiral center, distinguishing between its D- and L-enantiomers is often crucial. Chiral chromatography is the definitive method for separating and quantifying these stereoisomers to determine enantiomeric excess or purity. This can be accomplished through direct or indirect approaches.

Direct Chiral Separation: This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. A wide variety of CSPs are available, and selection depends on the specific structure of the analyte. Common CSPs that have proven effective for amino acid derivatives include:

Macrocyclic Glycopeptide Phases (e.g., Teicoplanin, Vancomycin): These are broadly applicable and can separate a wide range of N-blocked amino acids. sigmaaldrich.comnih.gov

Polysaccharide-Based Phases (e.g., cellulose (B213188) or amylose (B160209) derivatives): These CSPs are versatile and widely used for resolving racemates. nih.gov

Pirkle-Type Phases: These are designed based on principles of chiral recognition involving π-π interactions, hydrogen bonding, and dipole-dipole interactions. nih.gov

Indirect Chiral Separation: This approach involves derivatizing the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent. This reaction forms a pair of diastereomers, which have different physical properties and can be separated on a standard, achiral HPLC or GC column. asianpubs.org For example, reacting the sample with o-phthaldialdehyde (OPA) in the presence of a chiral thiol like N-acetyl-L-cysteine creates fluorescent diastereomers that can be resolved by RP-HPLC. researchgate.net

| Approach | Method | Principle | Common Application |

| Direct | HPLC with Chiral Stationary Phase (CSP) | Differential interaction of enantiomers with the CSP. | Determination of enantiomeric ratio of underivatized or N-protected amino acids. |

| Indirect | HPLC or GC with Achiral Phase | Derivatization with a chiral reagent to form diastereomers, which are then separated. | Quantification of enantiomers when a suitable CSP is not available. |

Capillary Electrophoresis (CE) for Charge and Size-Based Separation

Capillary Electrophoresis (CE) is a powerful analytical technique that separates molecules based on their charge-to-size ratio in an electric field. techniques-ingenieur.fr It offers extremely high separation efficiency, short analysis times, and requires minimal sample volume. Aspartic acid, N-hexyl- is an amphoteric molecule, meaning its net charge is dependent on the pH of the buffer solution. This property can be exploited to achieve separation from other charged or neutral species in a sample.

For the separation of enantiomers, a chiral selector is added to the background electrolyte. Modified cyclodextrins are commonly used as chiral selectors for amino acids. elsevierpure.comnih.gov The cyclodextrin (B1172386) forms transient, diastereomeric inclusion complexes with each enantiomer, which have different mobilities in the electric field, thus enabling their separation. elsevierpure.comnih.gov Detection in CE is typically performed using UV-Vis absorbance or, for higher sensitivity, by derivatizing the analyte with a fluorescent tag and using laser-induced fluorescence (LIF) detection.

Electrochemical Detection Methods for Oxidation/Reduction Studies

Electrochemical methods offer a highly sensitive approach for the detection of analytes that can be oxidized or reduced at an electrode surface. While the core structure of Aspartic acid, N-hexyl- is not inherently electroactive at standard electrode potentials, chemically modified electrodes (CMEs) can be fabricated to facilitate its detection.

Research on aspartic acid has shown that electrodes modified with materials like poly(aspartic acid) or metal oxide nanocomposites (e.g., Co3O4-ZnO, Fe3O4@ZnO) can catalyze its oxidation, generating a measurable current. nih.govelectrochemsci.orgresearchgate.net This catalytic effect enhances both the sensitivity and selectivity of the measurement. Techniques such as cyclic voltammetry (CV) are used to study the electrochemical behavior, while more sensitive methods like differential pulse voltammetry (DPV) are employed for quantitative analysis, capable of achieving very low detection limits. nih.govnih.govresearchgate.net The principles developed for aspartic acid sensing can be adapted for the detection of its N-hexyl derivative.

| Electrode Modification | Analyte | Voltammetric Technique | Key Finding |